3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[111]pentane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and two fluorine atoms attached to a bicyclo[111]pentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the benzyloxycarbonyl group and the amino group. The difluorination step is usually carried out using specific fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The difluorinated bicyclic core provides additional stability and can modulate the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but lacks the difluorination, which affects its chemical properties and reactivity.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, leading to different reactivity and applications.
Uniqueness
The presence of the difluorinated bicyclic core in 3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13F2NO4 |
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Molecular Weight |
297.25 g/mol |
IUPAC Name |
2,2-difluoro-3-(phenylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO4/c15-14(16)12(10(18)19)7-13(14,8-12)17-11(20)21-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,20)(H,18,19) |
InChI Key |
VDGRUONDQZLAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(F)F)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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